molecular formula C14H19N4NaO7S2 B14100758 Ethanesulfonic acid,2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt

Ethanesulfonic acid,2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt

Cat. No.: B14100758
M. Wt: 442.4 g/mol
InChI Key: BYWGGBOKTFRZDR-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt involves several steps. One of the common synthetic routes includes the reaction of 2-nitro-5-(propylthio)aniline with methoxycarbonyl isocyanate to form an intermediate. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt involves its interaction with specific molecular targets in parasitic worms. The compound inhibits key enzymes and disrupts metabolic pathways, leading to the death of the parasites . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt can be compared with other anthelmintic compounds such as:

The uniqueness of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt lies in its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C14H19N4NaO7S2

Molecular Weight

442.4 g/mol

IUPAC Name

sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate

InChI

InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1

InChI Key

BYWGGBOKTFRZDR-UHFFFAOYSA-M

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+]

Origin of Product

United States

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